N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S4 and its molecular weight is 482.61. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Treatment
A study by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer cell metabolism. The research aimed to identify more potent GLS inhibitors with improved drug-like properties. Among the synthesized analogs, one demonstrated similar potency to BPTES with better solubility, indicating potential for therapeutic application in treating cancers by inhibiting glutaminase activity Shukla et al., 2012.
Insecticidal Applications
Fadda et al. (2017) utilized a precursor similar to the compound of interest for synthesizing various heterocycles, including thiadiazole derivatives, with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study suggests that thiadiazole compounds could be developed as insecticides, providing a new avenue for pest control strategies Fadda et al., 2017.
Anticancer and Antimicrobial Activity
Research into thiadiazole derivatives has shown promising results in both anticancer and antimicrobial applications. For instance, compounds synthesized with a thiadiazole moiety have been evaluated for their activity against various cancer cell lines, offering insights into their potential as anticancer agents. Additionally, some of these derivatives have demonstrated good antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents Saravanan et al., 2010; Evren et al., 2019.
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S4/c1-3-27-16-22-21-15(29-16)19-13(25)9-28-17-23-20-14(30-17)18-12(24)8-10-4-6-11(26-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZRMZOQNNLWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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